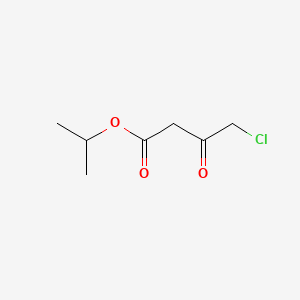

Isopropyl 4-chloroacetoacetate

説明

Isopropyl 4-chloroacetoacetate is a chemical compound with the molecular formula C6H9ClO3. It is an important organic chemical material and intermediate .

Synthesis Analysis

The synthesis of Isopropyl 4-chloroacetoacetate can be achieved through various methods. A method for continuously synthesizing ethyl 4-chloroacetoacetates has been described in a patent . This method involves pumping a cooled diketene solution into a falling film reactor, introducing chlorine gas into the reactor, and carrying out a reaction on the diketene and the chlorine gas on the surface of the falling film reactor . Another study discusses the asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water .

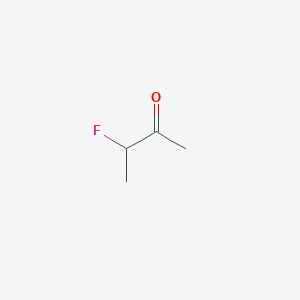

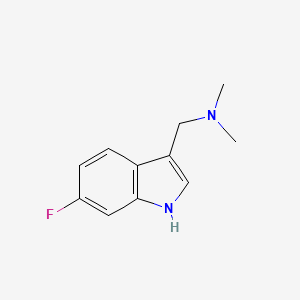

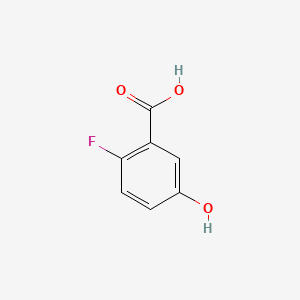

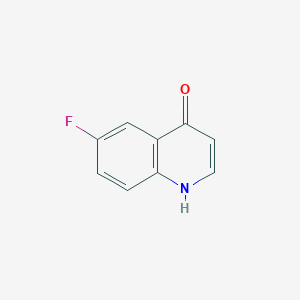

Molecular Structure Analysis

The molecular structure of Isopropyl 4-chloroacetoacetate can be analyzed using various techniques such as NMR spectra .

Chemical Reactions Analysis

The chemical reactions involving Isopropyl 4-chloroacetoacetate can also be studied using NMR spectra .

Physical And Chemical Properties Analysis

Isopropyl 4-chloroacetoacetate is a clear, colorless liquid . More detailed physical and chemical properties can be analyzed using various techniques as mentioned in the literature .

科学的研究の応用

Asymmetric Bioreduction

Isopropyl 4-chloroacetoacetate can be used in asymmetric bioreduction processes . For instance, it can be transformed into optically active ®-ethyl 4-chloro-3-hydroxybutyrate ( ®-CHBE), a useful chiral building block for the synthesis of pharmaceuticals . This process involves the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .

Biocatalysis

Isopropyl 4-chloroacetoacetate can serve as a substrate for biocatalysis . A novel thermal stable carbonyl reductase from Bacillus cereus (BcCR) dependent on NADPH can catalyze the asymmetric reduction of the β-carbonyl compound, such as ethyl 4-chloroacetoacetate to ethyl S-4-chloro-3-hydroxybutyrate . This provides a novel enzyme as a biocatalyst for asymmetric reduction of β-carbonyl compound .

Chiral Drug Synthesis

The compound plays a significant role in the synthesis of chiral drugs . The growing global chiral drug market share has attracted many researchers to engage in the research, development, and application of chiral drugs . Isopropyl 4-chloroacetoacetate can be used as a chiral building block in these processes .

Synthesis of Drug Intermediates

Chiral 4-chloro-3-hydroxybutyrate (CHBE), which can be synthesized through asymmetric catalysis of chiral catalysts, dehalogenase catalysis, microbial asymmetric resolution, and biocatalytic asymmetric reduction, is one kind of important drug intermediate . Isopropyl 4-chloroacetoacetate can be used in the synthesis of such intermediates .

Enzyme Discovery

The compound can also be used in the discovery of new enzymes . For instance, a practical method for discovery of new carbonyl reductases was proposed, which provides a novel enzyme as a biocatalyst for asymmetric reduction of β-carbonyl compound .

Green Chemistry

Isopropyl 4-chloroacetoacetate can be used in green chemistry processes . The synthesis of chiral alcohols through asymmetric reduction of the corresponding prochiral ketones with carbonyl reductase is a promising route . Compared to chemical synthesis, it possesses inherent various advantages, such as high stereoselectivity, mild conditions, environmentally friendly and meeting green chemistry guidelines .

Safety and Hazards

将来の方向性

The demand for Isopropyl 4-chloroacetoacetate has gradually increased, especially in countries like China. It is mainly used in pharmaceutical industries to synthesize non-steroid anti-inflammatory drugs such as naproxen and ketoprofen . Therefore, the development of efficient and environmentally friendly synthesis methods for this compound is of great interest for future research .

特性

IUPAC Name |

propan-2-yl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNGPDOWIOPXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068274 | |

| Record name | Isopropyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-chloroacetoacetate | |

CAS RN |

41051-20-1 | |

| Record name | 1-Methylethyl 4-chloro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)